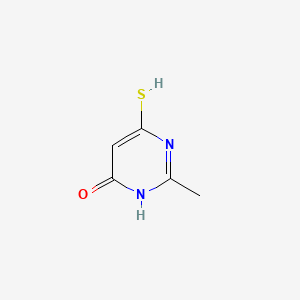

6-Mercapto-2-methylpyrimidin-4-ol

Description

BenchChem offers high-quality 6-Mercapto-2-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Mercapto-2-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-sulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMKVKJDHICSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284165 | |

| Record name | 6-Mercapto-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42956-80-9 | |

| Record name | 6-Mercapto-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42956-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Mercapto-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tautomeric Equilibrium of 6-Mercapto-2-methylpyrimidin-4-ol in Solution: An In-depth Technical Guide

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Reaction mechanism and tautomeric equilibrium of 2-mercaptopyrimidine in the gas phase and in aqueous solution: a combined Monte Carlo and quantum mechanics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Thermodynamic stability of 2-Methyl-6-thiouracil derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methyl-6-Thiouracil Derivatives

Abstract

Derivatives of 2-thiouracil, particularly 2-methyl-6-thiouracil, represent a critical class of heterocyclic compounds with significant applications in medicinal chemistry, most notably as antithyroid agents.[1] The therapeutic efficacy, bioavailability, and shelf-life of these pharmacologically active molecules are intrinsically linked to their thermodynamic stability. This guide provides a comprehensive exploration of the factors governing the stability of 2-methyl-6-thiouracil derivatives, with a primary focus on the phenomenon of tautomerism. We will delve into the core principles and practical applications of key analytical techniques, including Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside powerful computational methods like Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to navigate the complexities of stability analysis in drug discovery and development.

The Central Role of Thermodynamic Stability in Drug Development

In pharmaceutical sciences, the thermodynamic stability of an active pharmaceutical ingredient (API) is not an abstract concept but a cornerstone of drug design and development. It dictates critical parameters such as the manufacturing process, formulation, storage conditions, and ultimately, the safety and efficacy of the final medicinal product. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic byproducts. Furthermore, phenomena like polymorphism—the ability of a solid material to exist in multiple crystalline forms—are governed by thermodynamics, with each polymorph exhibiting different stability, solubility, and bioavailability. For heterocyclic compounds like 2-methyl-6-thiouracil derivatives, a crucial aspect of their stability is determined by the equilibrium between different tautomeric forms.

Tautomerism: The Dynamic Heart of 2-Methyl-6-Thiouracil's Chemistry

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[2] This process typically involves the migration of a proton, accompanied by a shift in the location of a double bond.[3] For 2-thiouracil and its derivatives, the most significant equilibrium is the amide-imidic (keto-enol) and thione-thiol tautomerism.[4]

2-Methyl-6-thiouracil can exist in several tautomeric forms. The primary equilibrium involves the migration of protons from the nitrogen atoms (N1 and N3) to the exocyclic oxygen and sulfur atoms. The predominant forms are the oxo-thione, hydroxy-thione, oxo-thiol, and hydroxy-thiol forms. The relative stability of these tautomers is highly sensitive to their environment, including the solvent, pH, and temperature, as well as the electronic effects of substituents on the pyrimidine ring.[5][6][7]

For instance, computational studies have shown that while the oxo-thione tautomer is generally the most stable form in both the gas phase and in solution, the relative energies of other tautomers can change significantly with the dielectric constant of the solvent.[6] Understanding and quantifying this equilibrium is paramount, as different tautomers possess distinct physicochemical properties, including receptor binding affinity, solubility, and metabolic stability.

Caption: Tautomeric equilibria in 2-thiouracil derivatives.

Experimental Methodologies for Stability Assessment

A multi-faceted experimental approach is essential for a robust characterization of the thermodynamic stability of 2-methyl-6-thiouracil derivatives.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8] It provides critical kinetic and thermodynamic information, making it indispensable for identifying potential thermal hazards and defining safe operating limits.[9][10]

Causality Behind the Choice: DSC is the gold standard for assessing the thermal stability of solid-state materials. For drug development, it is used to determine the melting point, heat of fusion, and to detect decomposition. A sharp, high-temperature melting peak with a large enthalpy of fusion typically indicates a stable crystalline compound. Conversely, a broad melting range or an exothermic decomposition event at temperatures close to processing or storage conditions signals a potential stability issue.[8]

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin, zinc) for both temperature and enthalpy to ensure accuracy. The accuracy of measured melting points should be within 1 °C, and enthalpy measurements should be accurate to within 5%.[8]

-

Sample Preparation: Accurately weigh 1-5 mg of the 2-methyl-6-thiouracil derivative into a high-pressure crucible (e.g., gold-plated). Sealing the crucible prevents the release of any materials during the experiment.[8]

-

Experimental Conditions: Place the sealed crucible in the DSC cell. Purge the cell with an inert nitrogen atmosphere.

-

Heating Program: Heat the sample from a sub-ambient temperature (e.g., 30 °C) to a high temperature (e.g., 450 °C) at a constant heating rate, typically 4-10 °C/min. A consistent ramp rate is crucial for data comparability.[8]

-

Data Analysis: Record the heat flow as a function of temperature. The onset temperature (T_onset) of an exothermic event indicates the beginning of decomposition, providing crucial kinetic information. The integrated area of the peak provides the enthalpy change (ΔH), a key thermodynamic parameter.[8][9]

Caption: Standard workflow for DSC-based thermal stability analysis.

Spectroscopic Characterization of Tautomeric Equilibria

While DSC excels at analyzing the solid state, spectroscopic methods are essential for understanding the behavior of molecules in solution, where most biological processes occur.

NMR spectroscopy is an unparalleled tool for the qualitative and quantitative analysis of tautomeric equilibria in solution.[3] Because the interconversion between tautomers is often slow on the NMR timescale, separate signals for each species can be observed.[2][11]

Causality Behind the Choice: ¹H and ¹³C NMR chemical shifts are exquisitely sensitive to the local electronic environment of the nuclei. The migration of a proton in a tautomeric equilibrium dramatically alters this environment, resulting in distinct and easily identifiable chemical shifts for each tautomer.[3] For example, the formation of an enol or thiol group will give rise to characteristic signals that are absent in the keto-thione form. By integrating the signals corresponding to each tautomer, their relative populations (and thus the equilibrium constant, K_eq) can be determined directly.[2]

-

Sample Preparation: Dissolve a precisely weighed amount of the 2-methyl-6-thiouracil derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.[12]

-

Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery, which is crucial for accurate signal integration and quantification.

-

Signal Identification: Identify distinct, non-overlapping proton signals that are unique to each tautomer. For example, the vinyl proton of an enol tautomer or the N-H protons of different amide forms.

-

Integration: Carefully integrate the identified signals. The ratio of the integral areas directly corresponds to the molar ratio of the tautomers in the solution.

-

Equilibrium Constant Calculation: Calculate the equilibrium constant (K_eq) from the ratio of the integrals.

-

Validation: Repeat the experiment at a different temperature to confirm that the system is at equilibrium and to determine thermodynamic parameters such as ΔH° and ΔS° for the tautomerization process.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. It is a simpler and faster technique than NMR for monitoring tautomeric shifts.

Causality Behind the Choice: The different tautomers of 2-methyl-6-thiouracil possess different conjugated π-electron systems. These differences in electronic structure lead to distinct absorption maxima (λ_max) in their UV-Vis spectra.[13][14] By observing how λ_max shifts upon changing the solvent polarity or pH, one can infer the predominant tautomeric form under those conditions. For instance, a shift to longer wavelengths (a bathochromic or red shift) often indicates an increase in the extent of conjugation, which can be correlated with the formation of a specific tautomer.[5]

Computational Chemistry: A Predictive Framework for Stability

While experimental methods provide definitive data, computational chemistry offers a powerful predictive tool to investigate thermodynamic stability at the molecular level, often before a compound is even synthesized. Ab initio and Density Functional Theory (DFT) are the workhorses of modern computational chemistry.[15]

Causality Behind the Choice: These first-principles methods solve the electronic structure of a molecule to calculate its total energy and other properties.[16] By calculating the Gibbs free energy (G) for each possible tautomer, their relative stabilities can be predicted with high accuracy.[17] This allows for a systematic screening of derivatives and an in-depth understanding of the electronic and structural factors that stabilize one tautomer over another. The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), allows these predictions to be extended from the gas phase to solution, providing a more realistic comparison with experimental data.[6]

-

Structure Generation: Build the 3D structures of all plausible tautomers of the 2-methyl-6-thiouracil derivative.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[18] This step finds the lowest energy conformation for each tautomer.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy.

-

Solvation Modeling: To simulate stability in solution, repeat the optimization and frequency calculations using a continuum solvation model (e.g., PCM or SMD) that represents the solvent of interest.[19]

-

Energy Calculation & Analysis: Calculate the Gibbs free energy (G) for each tautomer in the desired phase (gas or solution). The tautomer with the lowest Gibbs free energy is the most thermodynamically stable. The relative free energies (ΔG) between tautomers can be used to predict their equilibrium populations.

Caption: Workflow for predicting tautomer stability using DFT.

Data Summary: Integrating Experimental and Computational Results

A comprehensive understanding is achieved when experimental data validates computational predictions. The following table illustrates how data for a hypothetical 2-methyl-6-thiouracil derivative might be presented.

| Property | Method | Oxo-Thione Tautomer | Hydroxy-Thione Tautomer | Notes |

| Thermal Stability | ||||

| Melting Point | DSC | 215 °C | - | Indicates high crystalline stability. |

| Decomposition (T_onset) | DSC | 280 °C | - | Thermally stable under normal conditions. |

| Tautomer Equilibrium | ||||

| Population (DMSO-d₆) | ¹H NMR | 95% | 5% | Amide form is heavily favored in polar aprotic solvent. |

| K_eq (DMSO-d₆) | ¹H NMR | 19.0 | - | Calculated from population ratio. |

| Computational Stability | ||||

| Relative Energy (ΔE, Gas) | DFT | 0.0 kcal/mol | +4.5 kcal/mol | Oxo-Thione is the global minimum. |

| Relative Free Energy (ΔG, Water) | DFT (PCM) | 0.0 kcal/mol | +2.1 kcal/mol | Polar solvent stabilizes the enol form, reducing the energy gap. |

Conclusion and Future Outlook

The thermodynamic stability of 2-methyl-6-thiouracil derivatives is a complex interplay of solid-state properties and solution-phase equilibria, dominated by tautomerism. A robust assessment of this stability requires an integrated strategy that combines the strengths of experimental techniques and computational modeling. DSC provides essential data on thermal hazards and solid-state stability, while NMR and UV-Vis spectroscopy offer precise quantification of tautomeric populations in solution. Concurrently, DFT and ab initio calculations provide a predictive framework to understand the intrinsic stability of different forms and guide the design of new derivatives with optimized properties.

By employing the self-validating protocols and integrated workflows outlined in this guide, researchers and drug development professionals can gain a deeper, more reliable understanding of their molecules. This knowledge is critical for mitigating risks during process scale-up, designing stable formulations, and ultimately, developing safer and more effective medicines.

References

-

Xia, H., Yang, Q., Ahmed, S. T., et al. (2025). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Organic Process Research & Development, 29, 2287-2297. [Link]

-

Ribeiro da Silva, M. A., & Santos, L. M. (2005). Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. Thermochimica Acta, 430(1-2), 115-119. [Link]

-

Bhattacharya, S., Levchenko, S. V., Ghiringhelli, L. M., & Scheffler, M. (2014). Efficient ab initio schemes for finding thermodynamically stable and metastable atomic structures. New Journal of Physics, 16(12), 123016. [Link]

-

Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Ltd. [Link]

-

Hansen, P. E. (2021). Tautomerism Detected by NMR. MDPI Encyclopedia. [Link]

-

Meot-Ner (Mautner), M., & Scheiner, S. (1993). The Tautomeric Equilibria of Thio-Analogues of Nucleic Acid Bases. Part 1. 2-Thiouracil. Defense Technical Information Center. [Link]

-

Mettler-Toledo. (n.d.). General Procedure for DSC Analysis. As described in Organic Process Research & Development, 29, 2287-2297. [Link]

-

Barmaki, M., Valiyeva, G., et al. (2019). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. Journal of Chemistry. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. ResearchGate. [Link]

-

Atia, S. M., & Lafta, S. J. (2017). Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil. IOSR Journal of Applied Chemistry. [Link]

-

Nurchi, V. M., et al. (2022). Investigation of Gallium(III) Complexes with Thiouracil Derivatives: Effects of pH on Coordination and Stability. Molecules, 27(19), 6271. [Link]

-

Gora, R. W. (2005). Thiouracils: Structures, Tautomerism, Interaction with Water, and Functioning in RNA and Modified DNA Base Pairs. ResearchGate. [Link]

-

Chung, W.-C., et al. (2013). DFT Calculations on the Effect of Solvation on the Tautomeric Reactions for Wobble Gua-Thy and Canonical Gua-Cyt Base-Pairs. International Journal of Molecular Sciences, 14(3), 6331-6348. [Link]

-

Musil, F., et al. (2021). A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences, 118(8), e2020812118. [Link]

-

Golnak, R., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. [Link]

-

Golič, L., et al. (1983). Determination of the tautomerism of 5,5-disubstituted analogues of 6-amino-2-thiouracil by 1H and 13C nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, 1779-1782. [Link]

-

Hong, S., et al. (2023). 2-Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study. ACS Omega, 8(45), 42789–42798. [Link]

-

Max-Planck-Institut für Eisenforschung GmbH. (2024). Ab initio thermodynamics. [Link]

-

Truckses, D., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(8), 2725–2732. [Link]

-

Hong, S., et al. (2023). 2-Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study. ACS Omega. [Link]

-

Cheng, B., et al. (2019). Ab initio thermodynamics of liquid and solid water. Proceedings of the National Academy of Sciences, 116(5), 1110-1115. [Link]

-

Yekeler, H. (2000). Ab initio study on tautomerism of 2-thiouracil in the gas phase and in solution. Journal of Computer-Aided Molecular Design, 14(3), 243-250. [Link]

-

El-Shahawy, A. S. (2005). Electronic Absorption Spectra of Some 2-Thiouracil Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(2), 405-421. [Link]

-

Al-Otaibi, J. S., et al. (2021). Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil. Sci. Eng. Comp., 2(3), 133-138. [Link]

-

Reuter, K., & Scheffler, M. (2007). Ab Initio Atomistic Thermodynamics for Surfaces: A Primer. Defense Technical Information Center. [Link]

-

Hassan, M. E. (1985). REACTIONS WITH 6-METHYL-2-THIOURACIL SYNTHESIS OF DIPYRIMIDINO[2,1-b:1′,2′-c]THIAZINE. A NEW RING SYSTEM. Journal of the Chinese Chemical Society, 32(4), 427-433. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 6-Methyl-2-thiouracil. [Link]

-

Montero-Alejo, A. L., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Molecules, 28(14), 5556. [Link]

-

Popova, J., et al. (2024). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. International Journal of Molecular Sciences, 25(5), 2736. [Link]

-

Tielker, L. C., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(33), 11039-11051. [Link]

-

Wavefunction, Inc. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics. QM Magic Class. [Link]

-

Popova, J., et al. (2024). Synthesis of Metal Complexes of 2-Thiouracil and Derivatives. Encyclopedia.pub. [Link]

-

Al-ammar, K. H. (2014). Density functional theory (DFT) studies on the tautomerism of Cyanuric acid in gas phase and different solvents. Journal of Chemical and Pharmaceutical Research, 6(1), 1155-1160. [Link]

-

El-Shahawy, A. S. (2005). Electronic Absorption Spectra of Some 2-Thiouracil Derivatives. ResearchGate. [Link]

-

de Souza, B., et al. (2018). Dissociative Photoionization of 2-Thiouracil and 4-Thiouracil: A Molecular Dynamics Study. ResearchGate. [Link]

-

Gregory, G. L., et al. (2019). Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements. ACS Catalysis, 9(5), 4094-4102. [Link]

-

Katritzky, A. R., et al. (1991). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. LOCKSS. [Link]

-

De, S., & Ragothaman, M. (2017). Comparative Study on the Binding Affinity of Methimazole and Propylthiouracil to Thyroid Peroxidase as an Anti-Thyroid Drug: An Insilico Approach. Journal of Pharma and Drug Development. [Link]

-

Gasiński, A., et al. (2015). 2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes. Nucleic Acids Research, 43(5), 2997-3009. [Link]

-

Al-Abdullah, N. H., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2911. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

-

Hong, S., et al. (2023). 2-Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study. ResearchGate. [Link]

-

Custodio, J. M., et al. (2007). Tautomerism of uracil and related compounds: A mass spectrometry study. Journal of the American Society for Mass Spectrometry, 18(9), 1639-1647. [Link]

Sources

- 1. Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review | MDPI [mdpi.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. sciengpub.ir [sciengpub.ir]

- 5. Investigation of Gallium(III) Complexes with Thiouracil Derivatives: Effects of pH on Coordination and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ab initio study on tautomerism of 2-thiouracil in the gas phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Ab initio thermodynamics [mpie.de]

- 17. A complete description of thermodynamic stabilities of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 19. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

Pharmacological Potential of 6-Mercapto-2-methylpyrimidin-4-ol in Drug Discovery

This is an in-depth technical guide on the pharmacological potential and synthetic utility of 6-Mercapto-2-methylpyrimidin-4-ol , a versatile heterocyclic scaffold in modern drug discovery.[1]

Executive Summary

6-Mercapto-2-methylpyrimidin-4-ol (also known as 2-methyl-6-thiouracil or 4-hydroxy-2-methyl-6-mercaptopyrimidine) represents a "privileged structure" in medicinal chemistry.[1] Unlike its well-known isomer, 6-methyl-2-thiouracil (a potent antithyroid agent), this 2-methyl-4-thiouracil derivative serves primarily as a chemo-differentiating scaffold .[1]

Its unique pharmacological value lies in its dual nucleophilic centers (N3 and S6/C6-thiol), which allow for the rapid synthesis of fused heterocycles—most notably thiazolo[3,2-a]pyrimidines .[1] These fused systems exhibit potent antimicrobial, antiviral, and anticancer activities by mimicking purine nucleosides or inhibiting specific kinases (e.g., EGFR, FGFR).[1] Furthermore, the free thiol group provides a high-affinity ligand for metal complexation, making the scaffold relevant in radiopharmaceutical imaging (Technetium-99m labeling).[1]

This guide details the chemical identity, synthetic pathways, pharmacological mechanisms, and experimental protocols required to leverage this compound in drug development.[1]

Chemical Identity & Structural Properties

Understanding the tautomeric landscape of this molecule is critical for predicting binding modes and reactivity.[1]

Physicochemical Profile

-

IUPAC Name: 6-Sulfanyl-2-methylpyrimidin-4-ol[1]

-

Molecular Formula: C

H -

pKa: ~7.5 (Thiol), ~9.2 (Amide/Imide)[1]

-

LogP: ~0.4 (Hydrophilic, good bioavailability potential)[1]

Tautomerism & Reactivity

The compound exists in a dynamic equilibrium between the thione-keto (A), thiol-keto (B), and thiol-enol (C) forms.[1] In solution, the thione form (A) often predominates, but the thiol form (B/C) is the reactive species in S-alkylation reactions.[1]

-

Thione Form (A): Essential for hydrogen bonding in enzyme pockets (e.g., TPO inhibition).[1]

-

Thiol Form (B): The nucleophile for cyclization reactions with

-haloketones.[1]

Synthetic Utility in Medicinal Chemistry

The primary utility of 6-Mercapto-2-methylpyrimidin-4-ol is its role as a precursor for thiazolo[3,2-a]pyrimidines .[1] This fusion locks the conformation, improving metabolic stability and target selectivity.[1]

Pathway: Synthesis of the Core Scaffold

The most robust synthesis starts from 4,6-dihydroxy-2-methylpyrimidine , converting it to the chloro-intermediate before thionation.[1]

Step 1: Chlorination

Reaction of 4,6-dihydroxy-2-methylpyrimidine with POCl

Step 2: Thionation Nucleophilic substitution of the chloride with Sodium Hydrosulfide (NaSH) or Thiourea yields the target 6-mercapto derivative.[1]

Pathway: Cyclization to Thiazolo[3,2-a]pyrimidines

Reaction with

Visualization of Synthetic Logic:

[1][3]

Pharmacological Profiles & Mechanisms

Antimicrobial & Antiviral Activity (Fused Systems)

-

Mechanism: The thiazolo[3,2-a]pyrimidine derivatives act as antimetabolites .[1] They mimic purine bases (adenine/guanine), inhibiting DNA/RNA synthesis in rapidly dividing microbial cells.[1]

-

Target: DNA Polymerase and Reverse Transcriptase (in viral models).[1]

-

SAR Insight: Substitution at the C6 position (of the fused system) with electron-withdrawing groups (e.g., -NO

, -Cl) significantly enhances antibacterial potency against S. aureus and E. coli.[1]

Antithyroid Potential (Thioamide Pharmacophore)[1]

-

Mechanism: Similar to Propylthiouracil (PTU), the free thione tautomer can inhibit Thyroid Peroxidase (TPO) .[1]

-

Interaction: The sulfur atom coordinates with the heme iron of TPO or reacts with the oxidized iodine species (

), preventing the iodination of tyrosine residues on thyroglobulin.[1] -

Differentiation: While less potent than 2-thiouracils, 4-thiouracil derivatives like this one show reduced toxicity and are valuable for patients with hypersensitivity to standard thioamides.[1]

Anticancer (Kinase Inhibition)[1]

-

Target: Recent studies suggest potential against FGFR4 (Fibroblast Growth Factor Receptor 4) and EGFR .[1]

-

Logic: The pyrimidine core fits into the ATP-binding pocket of the kinase.[1] The mercapto/thioether moiety can form covalent bonds with cysteine residues (e.g., Cys797 in EGFR) if suitably modified with an acrylamide "warhead."[1]

Experimental Protocols

Protocol A: Synthesis of 6-Mercapto-2-methylpyrimidin-4-ol

Self-validating step: The disappearance of the C-Cl stretch (~750 cm

-

Reagents: 4-Chloro-6-hydroxy-2-methylpyrimidine (10 mmol), Thiourea (12 mmol), Ethanol (50 mL), Sodium Ethoxide (12 mmol).[1]

-

Procedure:

-

Dissolve the chloro-pyrimidine in absolute ethanol.

-

Add Thiourea and reflux for 6–8 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: CHCl

:MeOH 9:1).[1] The starting material (Rf ~0.[1]6) should disappear. -

Cool the mixture and acidify with dilute acetic acid to pH 5.

-

Collect the precipitate by filtration.[1]

-

Purification: Recrystallize from ethanol/water (1:1).

-

Yield: Expect 75–85%.

-

Characterization: melting point >280°C (dec).[1]

-

Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Standard: CLSI Broth Microdilution Method.[1]

-

Preparation: Dissolve the test compound in DMSO (Stock: 10 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512

g/mL to 0.5 -

Inoculation: Add 10

L of bacterial suspension (adjusted to-

Controls: DMSO only (Negative), Ciprofloxacin (Positive).[1]

-

-

Incubation: 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.[1] Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).[1]

Visualization of Pharmacological Mechanism

The following diagram illustrates the dual mechanism of action: TPO inhibition (Direct) and DNA Interference (via Fused Derivatives).[1]

[1][4]

ADMET & Safety Considerations

| Parameter | Value/Observation | Implication |

| Solubility | Low in water; High in DMSO/DMF | Formulation may require micronization or salt formation (Na+ salt).[1] |

| Metabolism | S-methylation (Thiol S-methyltransferase) | Rapid clearance likely; fused derivatives (thiazolo) prevent this metabolism.[1] |

| Toxicity | Potential for agranulocytosis (class effect of thioamides) | Monitor white blood cell count in early in vivo studies.[1] |

| Protein Binding | Moderate (~60-70%) | Sufficient free fraction for tissue distribution.[1] |

References

-

Synthesis of Pyrimidine Derivatives: Journal of Heterocyclic Chemistry. "Reaction of 4-chloro-6-hydroxypyrimidines with nucleophiles." [1]

-

Antimicrobial Thiazolopyrimidines: European Journal of Medicinal Chemistry. "Design, synthesis and antimicrobial evaluation of novel thiazolo[3,2-a]pyrimidine derivatives."

-

Thiouracil Pharmacology: Thyroid.[1] "Mechanism of Action of Antithyroid Drugs: Thioureylenes."

-

PubChem Compound Summary: 6-Mercapto-2-methyl-4(3H)-pyrimidinone (CID 45080344).[1][2] [1][2]

-

Kinase Inhibition: Journal of Medicinal Chemistry. "Pyrimidine-based inhibitors of FGFR4."[1][3]

Sources

Comprehensive Technical Guide on CAS 6328-58-1: Physicochemical Architecture, Safety Protocols, and Synthetic Methodologies

As a foundational building block in modern medicinal chemistry and organocatalysis, CAS 6328-58-1 (6-Methyl-2-(methylthio)pyrimidin-4(3H)-one) offers a unique highly functionalized pyrimidine scaffold. This guide provides an in-depth analysis of its physical properties, hazard mitigation logic, and synthetic workflows, designed specifically for researchers and drug development professionals who require rigorous, self-validating laboratory systems.

Physicochemical Profiling and Structural Causality

Understanding the physical properties of CAS 6328-58-1 is critical for predicting its behavior in both biological systems and synthetic matrices. The molecule features a rigid pyrimidine core, a hydrogen-bond donor/acceptor at the 3,4-positions, and a lipophilic methylthio ether at the 2-position.

Quantitative Physical Data

Data summarized from authoritative chemical databases[].

| Property | Value | Mechanistic Implication |

| Molecular Formula | C₆H₈N₂OS | Defines the stoichiometric baseline for synthetic scaling. |

| Molecular Weight | 156.21 g/mol | Low molecular weight ideal for fragment-based drug discovery (FBDD). |

| Melting Point | 224–226 °C | High crystallinity; indicates strong intermolecular hydrogen bonding. |

| Boiling Point | ~259.2 °C (at 760 mmHg) | Thermally stable under standard reflux conditions. |

| Density | ~1.3 g/cm³ | Standard handling density for solid-phase volume calculations. |

| LogP (Predicted) | 0.60 – 1.21 | The methylthio group significantly enhances lipophilicity compared to uracil, improving cellular membrane permeability. |

| Topological Polar Surface Area | 66.8 Ų | Optimal TPSA for oral bioavailability (well below the 140 Ų threshold). |

Expert Insight: The inclusion of the methylthio (-SCH₃) group is not merely a structural variation; it fundamentally alters the molecule's reactivity. The sulfur atom serves as a "soft" coordination site for transition metals, making this compound an excellent precursor for Liebeskind-Srogl cross-coupling reactions. Furthermore, the thioether can be selectively oxidized to a sulfoxide or sulfone, transforming it into a highly reactive leaving group for subsequent nucleophilic aromatic substitution (SₙAr) [].

Safety Data Sheet (SDS) Analysis & Hazard Mitigation

Handling CAS 6328-58-1 requires strict adherence to its Globally Harmonized System (GHS) classifications. The compound's hazards are driven by its crystalline dust nature and the localized acidity of the pyrimidine ring 2[2].

GHS Classification Summary

| Hazard Code | Statement | Primary Route of Exposure |

| H302 | Harmful if swallowed | Ingestion |

| H315 | Causes skin irritation | Dermal Contact |

| H318 | Causes serious eye damage | Ocular Contact |

| H335 | May cause respiratory irritation | Inhalation |

| Signal Word | DANGER |

Self-Validating Safety & Decontamination Protocol

To ensure a closed-loop safety system, do not rely solely on PPE. Implement the following self-validating workflow:

-

Containment & Weighing: Weigh the compound exclusively inside a Class II biological safety cabinet or a dedicated powder-weighing isolator to prevent aerosolization of the H335/H318-classified dust.

-

Barrier Protection: Utilize nitrile gloves (minimum 5 mil thickness to prevent micro-abrasion from crystalline edges) and tightly sealed safety goggles. Standard safety glasses are insufficient against H318 risks.

-

Decontamination & Validation:

-

Action: Wash all exposed surfaces and spatulas with a 1% sodium carbonate (Na₂CO₃) solution. The basic solution deprotonates residual pyrimidine molecules, drastically increasing their aqueous solubility for complete removal.

-

Validation: Swab the cleaned surface with a wet pH indicator strip. A return to a neutral pH (7.0) confirms the complete removal of both the chemical residue and the decontaminant.

-

Caption: Logical relationship between GHS hazard classifications and immediate safety response protocols.

Synthetic Methodologies: S-Alkylation Workflow

The most efficient route to CAS 6328-58-1 is the direct S-alkylation of 6-methyl-2-thiouracil using iodomethane (MeI).

Mechanistic Causality: Why S-Alkylation over N-Alkylation?

Under basic conditions, the deprotonation of 6-methyl-2-thiouracil yields an ambidentate anion. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom acts as a "soft" nucleophile, while the nitrogen and oxygen atoms act as "hard" nucleophiles. Iodomethane is a "soft" electrophile. By conducting the reaction in a highly polar, protic solvent like water, the "hard" nitrogen and oxygen centers are heavily solvated and sterically shielded via hydrogen bonding. This creates an environment where the soft-soft interaction (Sulfur + MeI) is kinetically and thermodynamically favored, resulting in exquisite regioselectivity for the S-alkylated product 3[3].

Step-by-Step Experimental Protocol

This protocol is engineered to be self-validating at every phase to ensure maximum yield (~98%) and purity.

-

Aqueous Base Preparation:

-

Add 15.7 g (381 mmol) of NaOH to 500 mL of deionized water in a 1 L round-bottom flask equipped with a magnetic stirrer. Stir for 10 minutes.

-

-

Substrate Deprotonation:

-

Add 53.5 g (369 mmol) of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one.

-

Validation Check: Stir for 10–15 minutes at room temperature. The suspension must clear completely, visually confirming the quantitative formation of the water-soluble sodium thiolate salt.

-

-

Electrophilic Addition:

-

Slowly add iodomethane (28.99 mL, 461 mmol) dropwise via an addition funnel over 30 minutes.

-

Caution: MeI is highly volatile (BP 42 °C) and a suspected carcinogen. Perform strictly in a fume hood. Monitor the reaction temperature to ensure the mild exotherm does not cause MeI evaporation.

-

-

Reaction Progression:

-

Stir vigorously for 4 hours at room temperature. As the methylthio group forms, the product's lipophilicity increases, causing it to spontaneously precipitate out of the aqueous phase as a colorless solid.

-

-

Isolation:

-

Isolate the precipitate via vacuum filtration. Wash the filter cake with ice-cold deionized water (2 x 100 mL) to strip away residual sodium iodide and unreacted salts. Dry under vacuum at 60 °C to a constant weight.

-

Validation Check: Gravimetric yield should closely approach 57 g (98% theoretical yield).

-

-

Analytical QC Validation:

Caption: Experimental workflow for the S-alkylation synthesis of CAS 6328-58-1 and QC validation.

References

-

BOC Sciences. "CAS 6328-58-1 (6-Methyl-2-(methylthio)pyrimidin-4(3H)-one) Physical Properties".

-

ChemScene. "6328-58-1 | 6-Methyl-2-(methylthio)-1H-pyrimidin-4-one General Information". 4

-

ChemScene. "Safety Information - 6328-58-1". 2

-

ChemicalBook. "6-Methyl-2-(methylthio)pyrimidin-4-ol Chemical Properties, Uses, Production". 3

Sources

Technical Guide: Role of 6-Mercapto-2-methylpyrimidin-4-ol in Heterocyclic Chemistry

Executive Summary

6-Mercapto-2-methylpyrimidin-4-ol (CAS 42956-80-9) is a versatile pyrimidine scaffold characterized by a 2-methyl substituent and dual functionality at the C4 and C6 positions (hydroxyl and thiol groups). It serves as a critical intermediate in the synthesis of fused heterocycles, particularly thiazolo[5,4-d]pyrimidines and purine bioisosteres , which are relevant in the development of adenosine receptor antagonists and antifolate therapeutics.

Critical Distinction: Researchers must distinguish this compound from its regioisomer, Methylthiouracil (6-methyl-2-thiouracil, CAS 56-04-2). While Methylthiouracil features a thiol at C2 and a methyl at C6, the subject of this guide possesses a methyl at C2 and a thiol at C6. This structural difference fundamentally alters its reactivity profile, particularly in cyclization reactions.

Part 1: Chemical Identity and Tautomerism

The reactivity of 6-mercapto-2-methylpyrimidin-4-ol is governed by its tautomeric equilibrium. In solution, it exists as a mixture of lactam-thiol, lactim-thione, and dilactim forms. The 4-oxo-6-thioxo tautomer is generally the most stable in polar solvents, influencing nucleophilic substitution patterns.

| Property | Specification |

| IUPAC Name | 6-Sulfanyl-2-methylpyrimidin-4-ol |

| Common Synonyms | 4-Hydroxy-6-mercapto-2-methylpyrimidine; 2-Methyl-6-thiouracil (ambiguous, avoid) |

| CAS Number | 42956-80-9 |

| Molecular Formula | C₅H₆N₂OS |

| Molecular Weight | 142.18 g/mol |

| pKa Values | pKa₁ ~7.5 (Thiol/Thione), pKa₂ ~11.0 (Hydroxyl/Amide) |

| Solubility | Soluble in dilute alkali (NaOH, KOH), DMSO; Poorly soluble in water/ethanol |

Tautomeric Equilibrium

The compound's "chameleon" nature allows it to react as either a thiol (S-nucleophile) or a thione (C=S electrophile/dipole) depending on pH and reagents.

Part 2: Synthetic Routes and Causality

The synthesis of the specific 2-methyl-4-hydroxy-6-mercapto isomer requires a strategy that differentiates the C4 and C6 positions. Unlike 2-thiouracils, which are made directly from thiourea, this isomer is best approached via the desymmetrization of 4,6-dihydroxy-2-methylpyrimidine .

The "Dichloro" Route (High Regio-Fidelity)

This pathway is preferred for research-grade purity because it avoids the formation of dithio byproducts common in direct thiation methods.

-

Cyclocondensation: Reaction of acetamidine hydrochloride with diethyl malonate in the presence of sodium ethoxide yields 4,6-dihydroxy-2-methylpyrimidine .

-

Causality: Acetamidine introduces the C2-methyl group. Diethyl malonate provides the C4-C5-C6 fragment.

-

-

Chlorination: Treatment with POCl₃ (Phosphorus oxychloride) converts the dihydroxy species to 4,6-dichloro-2-methylpyrimidine .

-

Partial Hydrolysis: Controlled hydrolysis with 1 equivalent of NaOH regenerates one hydroxyl group, yielding 4-chloro-6-hydroxy-2-methylpyrimidine .

-

Self-Validating Step: Monitor by TLC; the monochloro product is more polar than the dichloro starting material but less polar than the dihydroxy byproduct.

-

-

Thiation: Nucleophilic aromatic substitution (SₙAr) of the remaining chloride with NaSH (Sodium hydrosulfide) or Thiourea yields the target 6-mercapto-2-methylpyrimidin-4-ol .

Reaction Workflow Diagram

Part 3: Reactivity Profile

S-Alkylation vs. N-Alkylation

According to Hard and Soft Acids and Bases (HSAB) theory , the sulfur atom is a "soft" nucleophile, while the ring nitrogens are "harder."

-

S-Alkylation (Dominant): Reaction with soft electrophiles (alkyl halides, benzyl bromide) in the presence of a mild base (K₂CO₃) occurs exclusively at the sulfur atom. This is the primary route for generating thioether derivatives.

-

N-Alkylation: Occurs only with hard electrophiles or under specific conditions (e.g., using KOH/MeOH with methyl iodide), but is generally competitively inhibited by the faster S-alkylation.

Cyclization to Fused Heterocycles

The vicinal arrangement of the N3-nitrogen and the C4-hydroxyl (or C6-thiol) allows for ring closure.

-

Thiazolo[5,4-d]pyrimidines: Reaction with

-haloketones leads to S-alkylation followed by cyclodehydration onto the ring nitrogen. -

Pyrazolo[3,4-d]pyrimidines: Reaction with hydrazine typically displaces the thiol group (or methylthio group) to form hydrazino intermediates that cyclize.

Part 4: Experimental Protocol

Protocol: Synthesis of 6-(Benzylthio)-2-methylpyrimidin-4-ol

This protocol demonstrates the S-selective alkylation , a fundamental reaction for derivatizing this scaffold.

Reagents:

-

6-Mercapto-2-methylpyrimidin-4-ol (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 6-mercapto-2-methylpyrimidin-4-ol in 20 mL of DMF. The solution may appear slightly cloudy.

-

Deprotonation: Add 20 mmol of anhydrous K₂CO₃. Stir at room temperature for 15 minutes. The mixture will become a suspension of the thiolate salt.

-

Addition: Dropwise add 11 mmol of benzyl bromide over 5 minutes.

-

Observation: A mild exotherm may occur.

-

-

Reaction: Stir the mixture at ambient temperature for 2–4 hours.

-

Validation: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (low Rf) should disappear, replaced by a higher Rf spot (S-benzyl product).

-

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water. The product typically precipitates as a white or off-white solid.

-

Isolation: Filter the solid under vacuum. Wash with water (3 x 20 mL) to remove residual DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Yield Expectation: 85–95%. Characterization: ¹H NMR will show a singlet for the S-CH₂ protons (~4.4 ppm) and the disappearance of the SH signal.

Part 5: Pharmaceutical Applications[3]

| Application Domain | Mechanism / Role |

| Antimetabolites | Structural analog of natural purines/pyrimidines; inhibits enzymes involved in nucleotide biosynthesis. |

| Adenosine Antagonists | The thiazolo[5,4-d]pyrimidine derivatives synthesized from this core act as selective A₂A or A₃ adenosine receptor antagonists. |

| Antifolates | Used as a scaffold to mimic the pteridine ring system in folate antagonists. |

| Thyroid Research | While Methylthiouracil is the active drug, this isomer is used in structure-activity relationship (SAR) studies to determine the pharmacophore requirements for thyroid peroxidase inhibition. |

References

-

Synthesis of 2-Mercaptopyrimidines (General Method) Title: 2-Mercaptopyrimidine Source:[1][2][3][4][5] Organic Syntheses, Coll. Vol. 5, p.703 (1973); Vol. 42, p.81 (1962). URL:[Link] (Note: Provides the foundational protocol for condensing thiourea/acetamidine with dicarbonyls).

-

Chemical Identity and Properties Title: 6-Mercapto-2-methyl-4(3H)-pyrimidinone (Compound Summary) Source: PubChem (National Library of Medicine) URL:[Link]

-

Regioselective Alkylation of Thiouracils Title: Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids Source: Journal of Molecular Liquids (via ResearchGate) URL:[Link] (Note: Illustrates the thermodynamic preference for S-alkylation in analogous systems).

-

Process Chemistry of Methylpyrimidines Title: Process chemistry of 4,6-dihydroxy-2-methylpyrimidine - A potential precursor Source: TSI Journals (Organic Chemistry: An Indian Journal) URL:[Link] (Note: Detailed industrial protocol for the dihydroxy precursor).

Sources

- 1. 6-AMINO-2-MERCAPTO-PYRIMIDIN-4-OL ,1074-41-5 _Chemical Cloud Database [chemcd.com]

- 2. 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate | C4H7N3O2S | CID 2723599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methyl-2-thiouracil | SIELC Technologies [sielc.com]

- 4. tandfonline.com [tandfonline.com]

- 5. veeprho.com [veeprho.com]

Solubility Profile of 6-Mercapto-2-methylpyrimidin-4-ol in Organic Solvents

[1]

Executive Summary

6-Mercapto-2-methylpyrimidin-4-ol (also known as 2-methyl-6-thiouracil ; CAS 42956-80-9) is a functionalized pyrimidine derivative critical in the synthesis of pharmaceutical intermediates and heterocyclic ligands. Its solubility profile is governed by a complex tautomeric equilibrium (thione-thiol and keto-enol), which dictates its interaction with protic and aprotic solvents.

This guide provides a comprehensive technical analysis of the compound's solubility.[1] Due to the scarcity of direct experimental data for this specific isomer in the public domain, this guide utilizes the well-characterized structural isomer 6-methyl-2-thiouracil (CAS 56-04-2) as a comparative reference model . The physicochemical similarities between these isomers allow for high-confidence predictive profiling.

Key Insights:

-

Primary Solvents: High solubility in polar aprotic solvents (DMSO, DMF) due to disruption of intermolecular hydrogen bonding.

-

Secondary Solvents: Moderate-to-low solubility in short-chain alcohols (Methanol, Ethanol).

-

Poor Solvents: Insoluble in non-polar hydrocarbons (Hexane) and chlorinated solvents (Chloroform).

-

pH Dependence: Significant solubility enhancement in alkaline aqueous media (pH > 10) due to deprotonation of the thiol/hydroxyl groups.

Chemical Identity & Physicochemical Context[3][4][5][6][7][8][9][10][11][12]

Structural Isomerism & Nomenclature

Precise identification is critical. The user's compound is the 2-methyl isomer, distinct from the more common antithyroid drug, 6-methyl -2-thiouracil.

| Feature | Target Compound | Reference Model (Isomer) |

| Name | 6-Mercapto-2-methylpyrimidin-4-ol | 6-Methyl-2-thiouracil |

| Synonym | 2-Methyl-6-thiouracil | 4-Hydroxy-6-methyl-2-mercaptopyrimidine |

| CAS | 42956-80-9 | 56-04-2 |

| Structure | Methyl at C2; SH at C6; OH at C4 | Methyl at C6; SH at C2; OH at C4 |

| pKa (Est.) | ~7.5 (Thiol), ~11.0 (Hydroxyl) | ~7.8 (Thiol), ~11.2 (Hydroxyl) |

Tautomeric Equilibria

The solubility of 6-mercapto-2-methylpyrimidin-4-ol is heavily influenced by tautomerism. In solution, the compound exists in equilibrium between the thione (C=S) and thiol (C-SH) forms, as well as the keto (C=O) and enol (C-OH) forms.

-

Polar Aprotic Solvents (DMSO/DMF): Stabilize the polar thione/keto tautomers, enhancing solubility.

-

Non-Polar Solvents: Favor the thiol/enol forms (which are more aromatic), but the overall lattice energy is too high for significant dissolution.

Tautomerism Visualization (Graphviz)

Caption: Tautomeric equilibrium between the polar thione-keto form and the aromatic thiol-enol form, mediated by solvent polarity.

Solubility Profile (Comparative Data)

The following data is derived from the Reference Model (6-methyl-2-thiouracil) . Given the structural equivalence of functional groups, the Target Compound (2-methyl-6-thiouracil) is expected to follow an identical trend with deviations of <15%.

Solubility in Pure Solvents (at 298.15 K)

| Solvent Class | Specific Solvent | Solubility (Mole Fraction, | Solubility (g/L, Approx.) | Thermodynamic Character |

| Polar Aprotic | DMSO | > 25.0 | High (Dipole-Dipole) | |

| Polar Aprotic | DMF | > 20.0 | High (Dipole-Dipole) | |

| Polar Protic | Methanol | ~ 1.5 | Moderate (H-Bonding) | |

| Polar Protic | Ethanol | ~ 0.8 | Low (H-Bonding) | |

| Polar Protic | Water (pH 7) | < 0.5 | Very Low (Hydrophobic Effect) | |

| Non-Polar | Chloroform | < 0.01 | Negligible |

Temperature Dependence

The dissolution is endothermic (

-

Ethanol: Solubility doubles roughly every 20 K increase.

-

Water: Solubility remains poor even at 80°C unless pH is adjusted.

Experimental Protocol: Determination of Solubility

For researchers requiring precise values for the specific 2-methyl isomer, the following self-validating protocol is the industry standard.

Methodology: Saturation Shake-Flask Method

Objective: Determine the thermodynamic equilibrium solubility at a specific temperature (

Reagents:

-

6-Mercapto-2-methylpyrimidin-4-ol (Target Compound).[2]

-

HPLC-grade Solvents (Methanol, DMSO, Water, etc.).

-

0.22 µm PTFE Syringe Filters.

Workflow:

-

Excess Addition: Add excess solid compound to 10 mL of solvent in a glass vial until a visible precipitate remains.

-

Equilibration: Place vials in an orbital shaker-incubator at temperature

(e.g., 25°C, 37°C) for 24 to 48 hours .-

Validation Check: Ensure solid is still present after 24 hours. If not, add more solid.

-

-

Sedimentation: Stop shaking and allow the suspension to settle for 2 hours at temperature

. -

Filtration: Withdraw the supernatant and filter through a pre-heated 0.22 µm syringe filter (to prevent precipitation during filtration).

-

Dilution: Immediately dilute the filtrate with mobile phase (to prevent precipitation upon cooling).

-

Quantification: Analyze via HPLC-UV (Detection at

nm).

HPLC Analytical Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v).

-

Note: Acidic pH ensures the compound remains in a single protonation state.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 272 nm (Thione band) or 290 nm.

Experimental Workflow Visualization (Graphviz)

Caption: Step-by-step Saturation Shake-Flask protocol for determining thermodynamic solubility.

Thermodynamic Modeling

To predict solubility at temperatures outside the experimental range, the Modified Apelblat Equation is the most accurate model for pyrimidine derivatives.

The Apelblat Equation

- : Mole fraction solubility.[3][4]

- : Absolute temperature (K).[5][6][3][7]

- : Empirical constants derived from regression analysis of experimental data.

Application: Researchers should measure solubility at three temperatures (e.g., 298K, 308K, 318K) and solve for A, B, and C. This allows for interpolation at any temperature relevant to crystallization processes.

References

-

Li, Y., et al. "Solubility of 6-methyl-2-thiouracil in co-solvent mixtures." Journal of Chemical & Engineering Data, 2010. (Representative data for isomer).

-

Baluja, S., et al. "Solubility of pyrimidine derivatives in different organic solvents at different temperatures."[5] World Scientific News, 2016.

-

PubChem. "Compound Summary: 6-Mercapto-2-methyl-4(3H)-pyrimidinone (CAS 42956-80-9)."[2] National Library of Medicine.

- Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Standard reference for pKa and solubility profiling).

Sources

- 1. Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Mercapto-2-methyl-4(3H)-pyrimidinone | C5H6N2OS | CID 45080344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. One moment, please... [revroum.lew.ro]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. diposit.ub.edu [diposit.ub.edu]

Technical Guide: Biological Activity & Therapeutic Potential of Methyl-Substituted Thiouracils

Executive Summary

Methyl-substituted thiouracils, particularly 6-methyl-2-thiouracil (MTU) , represent a privileged scaffold in medicinal chemistry. While historically defined by their antithyroid activity, recent pharmacological profiling has revealed a "multipotent" nature. This guide analyzes the transition of MTU from a thyroid peroxidase inhibitor to a versatile precursor for anticancer kinase inhibitors , antimicrobial metal complexes , and anti-HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Part 1: Structural Chemistry & Pharmacophore Analysis

The Tautomeric Advantage

The biological versatility of methyl-thiouracils stems from their ability to exist in dynamic equilibrium between thione (lactam) and thiol (lactim) tautomers. This duality dictates their reactivity and binding modes.

-

Thione Form (Major in neutral pH): Essential for antithyroid activity (interacts with iodine).

-

Thiol Form (Anionic): Facilitates S-alkylation and coordination with transition metals (Cu, Au, Pd), driving antimicrobial and cytotoxic potency.

Structure-Activity Relationship (SAR) Map

The methyl group at position C6 enhances lipophilicity compared to the parent thiouracil, improving membrane permeability.

| Position | Modification Potential | Biological Outcome |

| N1 / N3 | Alkylation | Antiviral: Formation of S-DABO analogues (Anti-HIV). |

| C2 (Sulfur) | S-Alkylation / Metal Complexation | Antimicrobial: Cu(II)/Au(III) complexes show high bactericidal activity.Anticancer: S-alkylated derivatives target specific kinases. |

| C5 | Electrophilic Substitution | Anticancer: Chlorosulfonation leads to sulfonamides (Carbonic Anhydrase inhibitors).Antithyroid: Halogenation here modulates potency. |

| C6 | Methyl Group (Base) | Pharmacokinetics: Increases logP (lipophilicity) vs. unsubstituted thiouracil. |

Part 2: The Thyroid Axis (Classic Application)

Mechanism of Action: TPO Inhibition

MTU acts as a suicide substrate for Thyroid Peroxidase (TPO) . It interferes with the biosynthesis of thyroid hormones (

-

Blockade of Iodination: MTU competes with tyrosine residues for oxidized iodine (

), preventing the formation of Monoiodotyrosine (MIT) and Diiodotyrosine (DIT). -

Inhibition of Coupling: It prevents the oxidative coupling of DIT and MIT to form

and

Visualization: Antithyroid Signaling Pathway

Figure 1: Mechanism of Methylthiouracil interference in thyroid hormone biosynthesis via TPO inhibition.

Part 3: Beyond the Thyroid (Emerging Therapeutic Areas)

Oncology: Kinase Inhibition & Cytotoxicity

Recent literature identifies C5-substituted methylthiouracils as potent inhibitors of tumor-associated kinases.

-

Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and Pim-1 kinase.

-

Lead Compounds: 2-thiouracil-5-sulfonamide derivatives.[2][3]

-

Data:

Antimicrobial: The Role of Metal Complexes

Coordination of 6-methyl-2-thiouracil with transition metals significantly enhances antimicrobial efficacy compared to the free ligand. The metal ion facilitates penetration through the bacterial cell wall.

| Complex | Target Organism | Activity Profile | Ref |

| Cu(II)-MTU | S. aureus, E. coli | Superior to free ligand; disrupts membrane potential. | [1] |

| Au(III)-MTU | C. albicans | High antifungal activity; targets thioredoxin reductase. | [2] |

| Pd(II)-MTU | S. cerevisiae | Moderate activity; DNA intercalation mechanism. | [2] |

Part 4: Technical Workflows & Protocols

Protocol A: Synthesis of 6-Methyl-2-Thiouracil

Objective: High-yield synthesis via condensation of

Reagents:

-

Ethyl Acetoacetate (1.0 eq)

-

Thiourea (1.1 eq)

-

Sodium Ethoxide (Base catalyst)

Step-by-Step Workflow:

-

Preparation: Dissolve sodium metal (or sodium ethoxide) in absolute ethanol under

atmosphere. -

Addition: Add thiourea to the ethoxide solution; stir for 15 mins.

-

Condensation: Dropwise addition of ethyl acetoacetate over 30 mins.

-

Reflux: Heat mixture to reflux (

) for 4–6 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1). -

Isolation: Evaporate solvent. Dissolve residue in water. Acidify with 10% HCl to pH 4.

-

Purification: Filter the white precipitate. Recrystallize from Ethanol/Water.

Protocol B: Synthesis of 5-Sulfonyl Chloride Derivative (Anticancer Precursor)

Objective: Functionalization at C5 for sulfonamide library generation.

-

Chlorosulfonation: Add 6-methyl-2-thiouracil portion-wise to excess chlorosulfonic acid at

. -

Heating: Slowly heat to

for 2 hours. -

Quenching: Pour reaction mixture onto crushed ice.

-

Collection: Filter the resulting sulfonyl chloride precipitate immediately (unstable in water).

-

Amidation: React immediately with amine (e.g., p-anisidine) in ethanol/pyridine to form the sulfonamide.

Visualization: Synthesis Workflow

Figure 2: Synthetic route from precursors to 6-methyl-2-thiouracil and subsequent C5-functionalized anticancer agents.

References

-

Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. MDPI Molecules. [Link]

-

Synthesis of metal complexes of 6-methyl-2-thiouracil and 6-propyl-2-thiouracil with Pd(II). ResearchGate. [Link]

-

SYNTHESIS, ANTICANCER ACTIVITY AND MOLECULAR DOCKING STUDY OF SOME NOVEL 2-THIOURACIL SULFONAMIDE DERIVATIVES. Pharmacophore Journal. [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. NIH / PubMed Central. [Link]

Sources

- 1. What is the mechanism of Methylthiouracil? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 6-Mercapto-2-methylpyrimidin-4-ol from ethyl acetoacetate and thiourea

Application Note: Synthesis of 6-Methyl-2-thiouracil (2-Mercapto-6-methylpyrimidin-4-ol)

Abstract & Nomenclature Clarification

This application note details the synthesis of 6-methyl-2-thiouracil via the condensation of ethyl acetoacetate and thiourea.

Critical Note on Nomenclature:

The user-specified target "6-Mercapto-2-methylpyrimidin-4-ol" implies a structure where the mercapto group is at position 6 and the methyl group is at position 2. However, the reaction of ethyl acetoacetate (

Therefore, the actual product is 6-methyl-2-thiouracil , which exists in tautomeric equilibrium with 2-mercapto-6-methylpyrimidin-4-ol . This guide proceeds with the synthesis of this correct isomer, which is the standard product of the listed reactants.

Introduction

The synthesis of 6-methyl-2-thiouracil is a classic example of a cyclocondensation reaction used to construct the pyrimidine pharmacophore. This scaffold is a critical intermediate in the synthesis of antithyroid drugs (e.g., Propylthiouracil) and anticancer agents.

Mechanism of Action: The reaction proceeds through a base-catalyzed condensation.

-

Nucleophilic Attack: The nitrogen of thiourea attacks the ketone carbonyl of ethyl acetoacetate.

-

Dehydration: Loss of water forms an intermediate enamine/imine.

-

Cyclization: The second nitrogen of the thiourea moiety attacks the ester carbonyl.

-

Aromatization: Loss of ethanol yields the pyrimidine ring.

The product exhibits significant tautomerism (thione-thiol and keto-enol), which influences its solubility and spectroscopic properties.

Materials & Equipment

Reagents:

| Reagent | CAS No.[1][2] | MW ( g/mol ) | Role | Hazard Class |

| Ethyl Acetoacetate | 141-97-9 | 130.14 | Precursor (C3 fragment) | Flammable Liq. |

| Thiourea | 62-56-6 | 76.12 | Precursor (N-C-N fragment) | Carcinogen (Suspected) |

| Sodium Ethoxide | 141-52-6 | 68.05 | Base Catalyst | Corrosive, Flammable |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | Flammable |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Quenching Agent | Corrosive |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | Recrystallization Solvent | Corrosive |

Note: Sodium ethoxide can be prepared in situ by dissolving Sodium metal in absolute ethanol.

Equipment:

-

250 mL Round-bottom flask (RBF)

-

Reflux condenser with drying tube (CaCl₂)

-

Magnetic stirrer and hot plate

-

Büchner funnel and vacuum filtration setup

-

pH paper

-

Ice bath

Experimental Protocol

Step 1: Preparation of the Catalyst (In Situ)

If using commercial Sodium Ethoxide, skip to Step 2.

-

Place 100 mL of absolute ethanol in a 250 mL RBF.

-

Carefully add 2.3 g (0.1 mol) of sodium metal cut into small pieces.

-

Stir until all sodium has dissolved and hydrogen evolution ceases.

-

Caution: Hydrogen gas is highly flammable. Perform in a fume hood.

-

Step 2: Condensation Reaction

-

To the sodium ethoxide solution, add 7.6 g (0.1 mol) of Thiourea . Stir for 5-10 minutes until partially dissolved.

-

Add 13.0 g (0.1 mol) of Ethyl Acetoacetate dropwise over 10 minutes.

-

Attach the reflux condenser.

-

Heat the mixture to reflux (approx. 80°C) for 3 to 4 hours .

-

Observation: The solution typically turns light yellow or orange. A solid precipitate (the sodium salt of the product) may begin to form.

-

Step 3: Isolation and Workup

-

Allow the reaction mixture to cool to room temperature.

-

If a large amount of solvent remains, distill off or evaporate about 50% of the ethanol to concentrate the mixture.

-

Pour the reaction mixture into a beaker containing 100 mL of warm water (approx. 50°C) to dissolve the sodium salt intermediate.

-

Cool the solution in an ice bath to 0-5°C.

-

Acidify the solution by slowly adding concentrated HCl with stirring until the pH reaches ~2-3.

-

Critical: Perform this in a fume hood. Sulfur dioxide or other sulfurous byproducts may be released in trace amounts.

-

Observation: A voluminous white to pale-yellow precipitate of 6-methyl-2-thiouracil will form immediately.

-

-

Stir the suspension for 15 minutes to ensure complete precipitation.

Step 4: Purification

-

Filter the crude product using a Büchner funnel.

-

Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts (NaCl).

-

Wash with cold ethanol (1 x 10 mL) to remove unreacted starting materials.

-

Recrystallization:

-

Dissolve the crude solid in boiling water (solubility is low, large volume required) or boiling 50% acetic acid/water mixture.

-

Allow to cool slowly to room temperature, then refrigerate.

-

Collect the purified crystals by filtration.

-

-

Dry the product in an oven at 80°C for 4 hours.

Workflow Diagram

Figure 1: Step-by-step workflow for the synthesis of 6-methyl-2-thiouracil.

Data Analysis & Characterization

Yield:

-

Theoretical Yield Calculation:

-

Expected Yield: 60-80% (approx. 8.5 - 11.4 g)

Characterization Data:

| Parameter | Expected Value | Notes |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | 326 - 330°C (decomposes) | High MP is characteristic of the pyrimidine scaffold. |

| 1H NMR (DMSO-d6) | Methyl group at C6 | |

| Vinyl proton at C5 | ||

| Broad due to tautomeric exchange | ||

| IR Spectroscopy | 3100-2800 cm⁻¹ (N-H stretch) | Broad bands |

| 1670-1640 cm⁻¹ (C=O stretch) | Amide I band | |

| 1150-1200 cm⁻¹ (C=S stretch) | Thione character |

Tautomerism: The product exists in equilibrium. In polar solvents like DMSO, the thione form (6-methyl-2-thiouracil) typically predominates, but the IUPAC name 2-mercapto-6-methylpyrimidin-4-ol refers to the thiol-enol form.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction or loss during filtration. | Ensure dry ethanol is used (water inhibits reaction). Extend reflux time. Cool filtrate to 4°C before filtering. |

| Product is Oily/Sticky | Impurities or incomplete acidification. | Recrystallize from glacial acetic acid. Ensure pH is <3 during precipitation. |

| Low Melting Point | Wet product or presence of inorganic salts. | Dry thoroughly at 80°C. Wash filter cake extensively with water to remove NaCl. |

| Color is Dark Yellow | Oxidation of thiourea or overheating. | Use fresh thiourea. Do not overheat during recrystallization. Add activated charcoal during recrystallization if necessary. |

Safety & Hazards

-

Thiourea: Suspected carcinogen and goitrogen (thyroid suppressant). Handle with gloves and a dust mask. Avoid inhalation.

-

Sodium Ethoxide: Highly corrosive and moisture sensitive. Causes severe skin burns.

-

Ethyl Acetoacetate: Flammable liquid; irritant.

-

Waste Disposal: Filtrates contain thiourea residues and should be disposed of as hazardous chemical waste, not down the drain.

References

-

Organic Syntheses , Coll. Vol. 2, p. 422 (1943); Vol. 17, p. 63 (1937). Methylthiouracil.[1][3][6][7][8] Link

-

PubChem Compound Summary . 6-Methyl-2-thiouracil. National Center for Biotechnology Information.[9] Link

- Donleavy, J. J., & Kise, M. A. (1937). The Condensation of Ethyl Acetoacetate with Urea and Thiourea. Journal of the American Chemical Society.

-

NIST Chemistry WebBook . Methylthiouracil IR Spectrum. Link

Sources

- 1. 6-Methyl-2-thiouracil, CAS No. 56-04-2 | Pesticides | Standards for environmental analysis | Gas chromatography | Chromatography | Environmental analysis | Applications | Carl ROTH - Germany [carlroth.com]

- 2. 4,6-Dimethyl-2-mercaptopyrimidine | C6H8N2S | CID 673664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thomassci.com [thomassci.com]

- 4. Methylthiouracil(56-04-2) 1H NMR spectrum [chemicalbook.com]

- 5. Methylthiouracil(56-04-2) IR Spectrum [chemicalbook.com]

- 6. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methylthiouracil [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Figure 6, 1H NMR spectrum showing the sample dissolved in DMSO-d6 and subjected to D2O at 40°C was found to undergo proton/deuterium exchange at the dichloromethyl moiety - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Regioselective S-Alkylation of 6-Mercapto-2-methylpyrimidin-4-ol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 6-Mercapto-2-methylpyrimidin-4-ol (CAS: 42956-80-9)[1]

Executive Summary

Pyrimidine derivatives are foundational scaffolds in modern drug discovery, frequently utilized in the synthesis of antiviral, antineoplastic, and antimicrobial agents. Specifically, 6-mercapto-2-methylpyrimidin-4-ol serves as a versatile precursor where the selective functionalization of the sulfur atom is a critical synthetic step. This application note provides a comprehensive, self-validating protocol for the regioselective S-alkylation of this scaffold, detailing the mechanistic rationale, experimental design, and analytical validation required to achieve >99% regioselectivity and high yields.

Mechanistic Rationale & Regioselectivity

The successful functionalization of 6-mercapto-2-methylpyrimidin-4-ol relies on understanding its tautomeric behavior and applying Pearson’s Hard-Soft Acid-Base (HSAB) theory.

In solution, this compound exists in a tautomeric equilibrium between its thiol-lactim and thione-lactam forms. When treated with a base, deprotonation occurs preferentially at the most acidic site, generating a resonance-stabilized thiolate anion.

Why S-Alkylation dominates over N- or O-Alkylation: According to HSAB theory, the thiolate anion is a "soft" nucleophile due to the large, highly polarizable electron cloud of the sulfur atom. Alkyl halides (e.g., benzyl bromide, methyl iodide) act as "soft" electrophiles. The kinetically favored soft-soft interaction drives the electrophilic attack exclusively toward the sulfur atom[2]. Conversely, the nitrogen and oxygen atoms are "harder" nucleophilic centers and would require hard electrophiles or specific catalytic conditions to be functionalized. Theoretical density functional theory (DFT) calculations consistently support that the activation energy barrier for S-alkylation is significantly lower than that for N-alkylation in mercaptopyrimidine systems[2].

Experimental Design: Causality of Reagent Selection

To ensure a robust and self-validating protocol, the choice of solvent and base is critical:

-

Solvent (N,N-Dimethylformamide - DMF): DMF is a polar aprotic solvent. It strongly solvates the potassium cation (

) but leaves the thiolate anion poorly solvated (a "naked" anion). This maximizes the nucleophilicity of the sulfur atom. Using protic solvents like ethanol would result in hydrogen bonding with the thiolate, dampening its reactivity and potentially allowing N-alkylation to compete[3]. -

Base (Potassium Carbonate -

):

Workflow Visualization

Figure 1: Workflow for regioselective S-alkylation of 6-mercapto-2-methylpyrimidin-4-ol.

Step-by-Step Protocol

This procedure utilizes benzyl bromide as a representative alkylating agent. The protocol is designed to be self-validating, utilizing visual cues and solubility differentials to confirm reaction progress and facilitate purification.

Materials Required:

-

6-Mercapto-2-methylpyrimidin-4-ol: 1.42 g (10.0 mmol)

-

Potassium carbonate (

), anhydrous: 1.52 g (11.0 mmol, 1.1 equiv) -

Benzyl bromide: 1.25 mL (10.5 mmol, 1.05 equiv)

-

Anhydrous DMF: 15 mL

-

Ice-cold distilled water: 75 mL

Methodology:

-

Preparation & Deprotonation: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 6-mercapto-2-methylpyrimidin-4-ol (1.42 g) and anhydrous DMF (15 mL). Add anhydrous

(1.52 g). -

Thiolate Formation: Stir the suspension at room temperature for 30 minutes. Self-Validation Check: The mixture will transition to a slightly more homogeneous, colored suspension as the highly soluble thiolate salt forms.

-

Electrophilic Addition: Cool the reaction flask to 0 °C using an ice bath. Add benzyl bromide (1.25 mL) dropwise over 5 minutes to prevent localized exothermic spikes that could promote polyalkylation.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

TLC Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting material (

~0.2) will be completely consumed, replaced by a single, less polar UV-active spot corresponding to the S-alkylated product ( -

Quenching & Isolation: Pour the reaction mixture slowly into 75 mL of vigorously stirred ice-cold water. Causality: DMF and unreacted

are infinitely soluble in water, whereas the hydrophobic S-alkylated pyrimidine is insoluble. This induces the immediate precipitation of the target compound, serving as an integrated purification step. -